An In-Depth Technical Guide to 1-Amino-3-morpholinopropan-2-ol: Properties, Synthesis, and Applications

An In-Depth Technical Guide to 1-Amino-3-morpholinopropan-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-morpholinopropan-2-ol is a chiral amino alcohol incorporating a morpholine moiety, a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, including predicted spectral data, a detailed plausible synthesis protocol, and a discussion of its potential applications in drug development. The content is structured to offer not just factual information but also insights into the rationale behind its synthesis and analytical methodologies, empowering researchers to effectively utilize this versatile building block.

Introduction: The Significance of Morpholine-Containing Scaffolds in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Its incorporation into a molecule can also influence biological activity through specific interactions with target proteins.[3] 1-Amino-3-morpholinopropan-2-ol combines this beneficial heterocyclic system with a chiral 1-amino-2-propanol backbone, a structural element also prevalent in various bioactive compounds. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical and Predicted Spectral Properties

Physicochemical Properties

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₇H₁₆N₂O₂ | [4][5][6] |

| Molecular Weight | 160.21 g/mol | [4][5][6] |

| CAS Number | 39849-45-1 (racemate), 452105-36-1 ((S)-enantiomer) | [4][5] |

| IUPAC Name | 1-Amino-3-(morpholin-4-yl)propan-2-ol | [5][6] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low melting solid. | Based on similar amino alcohols. |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Presence of multiple polar functional groups (amine, alcohol, ether). |

| pKa | The primary amine is expected to have a pKa around 9-10, and the morpholine nitrogen around 7-8. | Based on analogous structures. |

Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.5 - 2.0 | br s | 3H | -NH₂ and -OH | Exchangeable protons, broad signal. |

| ~2.4 - 2.6 | m | 6H | Morpholine -CH₂-N- and -CH₂-CH(OH)- | Protons adjacent to nitrogen and the chiral center. |

| ~3.5 - 3.7 | t | 4H | Morpholine -CH₂-O- | Protons adjacent to the oxygen atom in the morpholine ring. |

| ~3.8 - 4.0 | m | 1H | -CH(OH)- | Methine proton of the alcohol. |

| ~2.7 - 2.9 | dd | 1H | -CH₂-NH₂ (diastereotopic) | One of the diastereotopic protons adjacent to the primary amine. |

| ~2.9 - 3.1 | dd | 1H | -CH₂-NH₂ (diastereotopic) | The other diastereotopic proton adjacent to the primary amine. |

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~45 - 50 | -CH₂-NH₂ | Carbon adjacent to the primary amine. |

| ~53 - 58 | Morpholine -CH₂-N- | Carbons in the morpholine ring adjacent to the nitrogen. |

| ~60 - 65 | -CH₂-CH(OH)- | Carbon adjacent to the morpholine nitrogen and the chiral center. |

| ~65 - 70 | -CH(OH)- | Carbon bearing the hydroxyl group. |

| ~67 - 72 | Morpholine -CH₂-O- | Carbons in the morpholine ring adjacent to the oxygen. |

The infrared spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | O-H stretch, N-H stretch | Alcohol, Primary Amine |

| 2950 - 2800 | C-H stretch | Aliphatic |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1115 - 1085 | C-O-C stretch | Ether (Morpholine) |

| 1100 - 1000 | C-O stretch | Secondary Alcohol |

Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment | Rationale |

| 160 | [M]⁺ | Molecular ion. |

| 130 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl group. |

| 100 | [M - C₂H₄O - NH₂]⁺ | Fragmentation of the morpholine ring and loss of the amino group. |

| 86 | [Morpholine-CH₂]⁺ | Cleavage adjacent to the morpholine nitrogen. |

| 57 | [C₃H₇N]⁺ | Fragmentation of the aminopropanol chain. |

Synthesis of 1-Amino-3-morpholinopropan-2-ol

A robust and stereocontrolled synthesis of chiral amino alcohols is crucial for their application in drug development. The most common and effective method for the synthesis of such compounds is the regioselective ring-opening of a suitable chiral epoxide with an amine.[4][5][7]

Proposed Synthetic Pathway

The synthesis of enantiomerically pure (S)-1-Amino-3-morpholinopropan-2-ol can be achieved from (R)-epichlorohydrin in a two-step process.

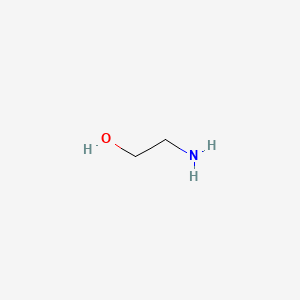

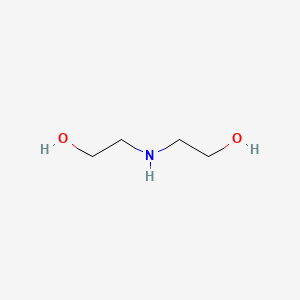

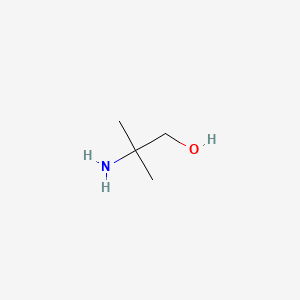

Caption: Proposed synthetic pathway for (S)-1-Amino-3-morpholinopropan-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-Glycidyl Tosylate from (R)-Epichlorohydrin

-

Rationale: Conversion of the chlorohydrin to a tosylate provides a better leaving group for the subsequent nucleophilic substitution by morpholine. Pyridine acts as a base to neutralize the HCl generated.

-

Procedure:

-

To a stirred solution of (R)-epichlorohydrin (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0-5 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (R)-glycidyl tosylate, which can be used in the next step without further purification.

-

Step 2: Synthesis of (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol

-

Rationale: The nucleophilic attack of morpholine on the less substituted carbon of the epoxide ring proceeds with high regioselectivity. The reaction is typically carried out in a polar protic solvent to facilitate the ring-opening.

-

Procedure:

-

To a solution of (R)-glycidyl tosylate (1.0 eq) in isopropanol (5-10 volumes), add morpholine (1.2 eq).

-

Heat the reaction mixture to reflux (around 80-90 °C) and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol.

-

Step 3: Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol

-

Rationale: The tosylate is displaced by an azide ion, which is a good nucleophile and a precursor to the amine. The azide is then reduced to the primary amine using standard methods like catalytic hydrogenation or reduction with a metal hydride.

-

Procedure:

-

To a solution of (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give crude (S)-4-(3-azido-2-hydroxypropyl)morpholine.

-

Dissolve the crude azide in methanol (10 volumes) and add 10% Palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield (S)-1-Amino-3-morpholinopropan-2-ol. Further purification can be achieved by crystallization or chromatography if necessary.

-

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 1-Amino-3-morpholinopropan-2-ol is dictated by its three functional groups: the primary amine, the secondary alcohol, and the tertiary amine of the morpholine ring.

Key Reactions

-

N-Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. This is a common strategy to introduce various substituents and modulate the compound's properties.

-

O-Alkylation/Acylation: The secondary alcohol can be alkylated to form ethers or acylated to form esters.

-

Reactions with Aldehydes and Ketones: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines (reductive amination).

-

Salt Formation: The basic nitrogen atoms can form salts with various acids, which can be useful for purification or to improve the compound's solubility and handling properties.

Caption: Key reactions of 1-Amino-3-morpholinopropan-2-ol.

Applications in Drug Discovery

The structural features of 1-Amino-3-morpholinopropan-2-ol make it a promising scaffold for the development of new drugs in various therapeutic areas. The morpholine moiety is known to be a key component in several approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. The amino alcohol portion can mimic the structure of natural amino acids or act as a hinge region to connect different pharmacophores.

Potential applications include:

-

Synthesis of Chiral Ligands: The molecule can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

-

Building Block for Bioactive Molecules: It can be incorporated into larger molecules to improve their pharmacological properties. For example, it could be used in the synthesis of novel kinase inhibitors, antiviral agents, or CNS-active compounds.

-

Prodrug Strategies: The primary amine or the alcohol group can be used to attach a promoiety to a known drug, potentially improving its delivery or release characteristics.

Analytical Methods for Quality Control

Ensuring the chemical purity and enantiomeric excess of 1-Amino-3-morpholinopropan-2-ol is critical for its use in research and development.

Purity Assessment by HPLC

A standard reversed-phase High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for compounds lacking a strong chromophore.

Enantiomeric Purity by Chiral HPLC

The separation of the (R) and (S) enantiomers is crucial. This can be achieved using a chiral stationary phase (CSP).

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is a good starting point.[8][9][10]

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

-

Detection: UV detection at a low wavelength.

Caption: Analytical workflow for 1-Amino-3-morpholinopropan-2-ol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Amino-3-morpholinopropan-2-ol is not widely available, based on the known hazards of similar amino alcohols and morpholine derivatives, the following precautions should be taken:

-

Health Hazards: Likely to be corrosive to the skin and eyes. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

Conclusion

1-Amino-3-morpholinopropan-2-ol is a valuable and versatile chiral building block with significant potential in medicinal chemistry and drug development. Its unique combination of a beneficial morpholine moiety and a chiral amino alcohol backbone makes it an attractive starting material for the synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and plausible synthetic route, and a discussion of its potential applications and analytical methodologies. By understanding these core aspects, researchers can effectively leverage this compound in their quest for new and improved therapeutics.

References

- Reddy, K. L. R., et al. (2007). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 48(41), 7349-7351.

-

PubChem. (S)-1-Amino-3-morpholinopropan-2-ol. Retrieved from [Link]

- Hansen, T. V., & Stenstrøm, Y. (2015). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 54(47), 11844-11853.

- Jain, A., & Sahu, S. K. (2024).

-

Semantic Scholar. Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

-

Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ursa.cat [ursa.cat]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]